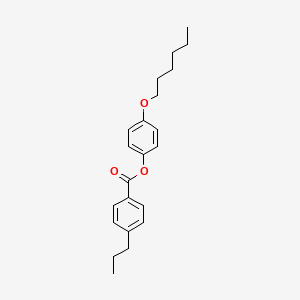

4-(Hexyloxy)phenyl 4-propylbenzoate

Description

4-(Hexyloxy)phenyl 4-propylbenzoate is a liquid crystalline compound characterized by a benzoate core substituted with a hexyloxy group on one phenyl ring and a propyl chain on the other. This compound is primarily studied for its mesomorphic behavior, making it relevant in display technologies and advanced optical materials.

Properties

CAS No. |

53132-10-8 |

|---|---|

Molecular Formula |

C22H28O3 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

(4-hexoxyphenyl) 4-propylbenzoate |

InChI |

InChI=1S/C22H28O3/c1-3-5-6-7-17-24-20-13-15-21(16-14-20)25-22(23)19-11-9-18(8-4-2)10-12-19/h9-16H,3-8,17H2,1-2H3 |

InChI Key |

LRPXWJGNDJBDMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-propylbenzoate typically involves a multi-step process:

Preparation of 4-(Hexyloxy)phenol: This can be achieved by reacting 4-hydroxyphenol with hexyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield 4-(Hexyloxy)phenol.

Esterification: The next step involves the esterification of 4-(Hexyloxy)phenol with 4-propylbenzoic acid. This reaction is typically catalyzed by an acid such as sulfuric acid or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-propylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Oxidation: Benzoic acid derivatives.

Substitution: Substituted phenyl benzoates.

Reduction: Alcohol derivatives.

Scientific Research Applications

4-(Hexyloxy)phenyl 4-propylbenzoate has several scientific research applications:

Liquid Crystal Technology: It is used in the development of liquid crystal elastomers (LCEs) due to its mesomorphic properties, which are essential for creating materials that respond to external stimuli like temperature and light.

Polymer Chemistry: The compound is utilized in the synthesis of polymers with specific mechanical and thermal properties, making it valuable in the production of advanced materials.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-propylbenzoate involves its interaction with molecular targets through its ester and ether functional groups. These interactions can influence the physical properties of materials, such as their phase transition temperatures and mechanical strength. In liquid crystal elastomers, the compound’s ability to undergo isomerization under light or heat stimuli leads to changes in the polymer network’s order, resulting in mechanical deformation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Alkoxy Chain Length Variations

The alkoxy group (e.g., hexyloxy vs. methoxy, ethoxy) significantly impacts thermal stability and mesophase ranges:

Notes:

- Increasing alkoxy chain length (methoxy → hexyloxy) enhances hydrophobicity (↑ LogP) and broadens liquid crystalline phases due to improved van der Waals interactions .

- The hexyloxy derivative exhibits higher thermal stability than methoxy/ethoxy analogs, as seen in the clearing temperature (I) of 164.2°C for the butyl variant .

Alkyl Chain Length on the Benzoate Core

The alkyl chain on the benzoate moiety (e.g., propyl vs. butyl, pentyl) modulates molecular packing and mesophase morphology:

Notes:

- Shorter alkyl chains (e.g., propyl) reduce melting points (Cr → M) compared to butyl/pentyl derivatives, favoring room-temperature mesophases .

- The butyl variant’s higher clearing temperature (I) suggests stronger intermolecular forces, suitable for high-temperature applications .

Substituent Rigidity and Functional Groups

Introduction of rigid or functionalized groups alters phase behavior and reactivity:

Notes:

- Cyclohexyl groups enhance conformational rigidity, raising melting points and enabling stable smectic phases .

- Acryloyloxy groups enable photopolymerization, critical for developing stimuli-responsive materials .

Key Research Findings

Chain-Length Dependency : Hexyloxy-propylbenzoate derivatives exhibit broader mesophases than shorter-chain analogs, with LogP values exceeding 6.0, indicating high lipid solubility .

Functional Group Impact : Acryloyloxy-modified variants (e.g., ST05874) demonstrate tunable phase transitions (66–67°C) and photoreactivity, enabling applications in optoelectronics .

Thermal Stability : Butyl-substituted derivatives (e.g., 4-(Hexyloxy)phenyl 4-butylbenzoate) show clearing temperatures >160°C, outperforming propyl/pentyl analogs in high-temperature resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.